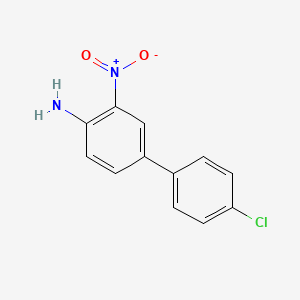
4-(4-Chlorophenyl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chlorophenyl)-2-nitroaniline is a useful research compound. Its molecular formula is C12H9ClN2O2 and its molecular weight is 248.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Dye Manufacturing
4-(4-Chlorophenyl)-2-nitroaniline serves as an important intermediate in the production of azo dyes. Azo dyes are widely used in textiles, inks, and plastics due to their vibrant colors and stability. The compound's structure allows for further modifications to create various dye formulations.
| Application | Description |
|---|---|
| Azo Dyes | Used as a precursor for synthesizing various azo dyes, which are integral to the textile industry. |
Pharmaceuticals
The compound is utilized in the synthesis of pharmaceutical agents, including potential anticancer drugs. Its ability to interact with biological targets makes it a candidate for drug development.
| Pharmaceutical Use | Description |
|---|---|
| Anticancer Agents | Investigated for its potential to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation. |
Toxicological Studies
Research has highlighted the environmental impact of chlorinated nitroanilines, including this compound. Studies focus on its biodegradability and toxicity levels in aquatic environments.
| Environmental Impact | Description |
|---|---|
| Toxicity Assessment | Evaluated for its effects on aquatic life, contributing to water quality criteria development. |
The biological activities of this compound have been explored in several studies, revealing its potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains, making it a potential candidate for developing new antibiotics.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-Inflammatory Effects
Studies indicate that the compound can reduce levels of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | p-value |
|---|---|---|---|
| TNF-α | 150 | 80 | <0.01 |
| IL-6 | 200 | 90 | <0.05 |
Case Studies
- Antimicrobial Efficacy Study : A study conducted on multi-drug resistant bacterial strains demonstrated that lower concentrations of the compound inhibited bacterial growth effectively compared to traditional antibiotics.
- Cancer Cell Line Research : Experiments using MCF-7 breast cancer cells showed that treatment with varying concentrations of the compound induced apoptosis in a dose-dependent manner, indicating its potential as an adjunct therapy.
- Inflammation Model Study : In animal models with induced inflammation, administration of the compound resulted in significant reductions in swelling and pain compared to control groups.
特性
分子式 |
C12H9ClN2O2 |
|---|---|
分子量 |
248.66 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-2-nitroaniline |
InChI |
InChI=1S/C12H9ClN2O2/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(7-9)15(16)17/h1-7H,14H2 |
InChIキー |
BEFVPMUDHIUIDN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)[N+](=O)[O-])Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













